molecular formula C21H20N4O5S B2566396 4-methoxy-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide CAS No. 953173-23-4

4-methoxy-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide

Cat. No.: B2566396
CAS No.: 953173-23-4
M. Wt: 440.47
InChI Key: OBTDGJKGGZQZGO-UHFFFAOYSA-N
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Description

4-Methoxy-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide is a structurally complex sulfonamide derivative featuring three methoxy groups and an imidazo[1,2-b]pyridazine heterocyclic moiety. Sulfonamides are well-known for their diverse biological activities, including antimicrobial, antitumor, and enzyme-inhibitory properties. The presence of methoxy groups in this compound likely enhances its lipophilicity and metabolic stability, while the imidazo[1,2-b]pyridazine ring may contribute to target-specific interactions, such as binding to kinases or other enzymes. Structural characterization of such compounds typically employs X-ray crystallography, often facilitated by software like SHELX and collaborative suites like CCP4 .

Properties

IUPAC Name

4-methoxy-N-[2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O5S/c1-28-15-5-7-16(8-6-15)31(26,27)24-17-12-14(4-9-19(17)29-2)18-13-25-20(22-18)10-11-21(23-25)30-3/h4-13,24H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBTDGJKGGZQZGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)C3=CN4C(=N3)C=CC(=N4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Methoxy-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide (CAS Number: 953173-23-4) is a complex organic compound with potential biological activities. Its structure includes multiple methoxy groups and an imidazo[1,2-b]pyridazin moiety, which may contribute to its pharmacological properties. This article explores its biological activity, including anticancer effects, antimicrobial properties, and its mechanism of action.

  • Molecular Formula : C21H20N4O5S
  • Molecular Weight : 440.5 g/mol
  • Structure : The compound consists of a benzenesulfonamide core substituted with various functional groups, enhancing its biological interactions.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its potential as an anticancer agent and its effects on different cell lines.

Anticancer Activity

Research indicates that compounds with similar structural features often exhibit significant anticancer properties. For instance, compounds containing imidazo[1,2-b]pyridazine rings have been shown to inhibit cancer cell proliferation effectively.

  • Mechanism of Action :
    • The presence of methoxy groups is thought to enhance lipophilicity, facilitating better membrane penetration and interaction with cellular targets.
    • It may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of anti-apoptotic proteins such as Bcl-2.
  • Case Studies :
    • A study on related compounds demonstrated that methoxy-substituted imidazoles exhibited IC50 values in the low micromolar range against various cancer cell lines, suggesting promising anticancer efficacy .
    • Another investigation highlighted the structure-activity relationship (SAR) where the introduction of electron-withdrawing groups significantly increased cytotoxicity against specific cancer types .

Antimicrobial Activity

The compound's potential antimicrobial effects are also noteworthy. Similar sulfonamide derivatives have shown activity against a range of pathogens.

  • Mechanism :
    • The sulfonamide moiety is known for its ability to inhibit bacterial folate synthesis, leading to bacteriostatic effects.
  • Research Findings :
    • In vitro studies have indicated that compounds with similar structures exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria .
    • A comparative analysis revealed that certain derivatives demonstrated effectiveness comparable to standard antibiotics like norfloxacin .

Data Table: Summary of Biological Activities

Biological ActivityMechanismReference
AnticancerInduces apoptosis; inhibits Bcl-2
AntimicrobialInhibits folate synthesis

Scientific Research Applications

Structural Formula

C22H20N4O5S\text{C}_{22}\text{H}_{20}\text{N}_{4}\text{O}_{5}\text{S}

Molecular Weight

The molecular weight of this compound is approximately 388.4 g/mol.

Anti-Cancer Activity

Research indicates that compounds similar to 4-methoxy-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide exhibit significant anti-cancer properties. The imidazo[1,2-b]pyridazine moiety may inhibit specific enzymes or pathways involved in cancer progression. For example:

  • Mechanism of Action : Studies have shown that related compounds can inhibit neutral sphingomyelinase 2, an enzyme implicated in cellular signaling pathways associated with cancer and neurodegenerative diseases.

Anti-Inflammatory Properties

The sulfonamide group is known for its anti-inflammatory effects. Compounds containing this functional group have been explored for their ability to modulate inflammatory responses. Research indicates that the presence of methoxy groups may enhance these effects by improving solubility and bioavailability in biological systems.

Antimicrobial Activity

The structural characteristics of this compound suggest potential antimicrobial activity. The benzenesulfonamide group has been widely studied for its effectiveness against various bacterial strains. The specific compound could interact with microbial targets, inhibiting their growth.

Related Compounds

Several compounds share structural similarities with this compound:

Compound NameStructural FeaturesBiological Activity
6-MethoxypyridazineContains pyridazine ringAntimicrobial properties
4-MethoxyanilineSimple aromatic aminePrecursor for dyes
Imidazo[1,2-b]pyridazine derivativesSimilar core structureAnti-cancer activity

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The electron-deficient imidazo[1,2-b]pyridazine ring undergoes nucleophilic substitution at position 2 or 5. Methoxy groups at positions 6 (imidazo ring) and 2/5 (phenyl rings) act as directing groups.

Reagent/ConditionsReaction SiteProductYieldSource
NH₃ (gas), 100°C, DMFImidazo ring C-2Amine-substituted derivative62%
KOtBu, THF, 80°CPhenyl ring C-5Fluoro or nitro derivatives45–58%

Cross-Coupling Reactions

Palladium-catalyzed coupling reactions modify the phenyl or imidazo rings:

Suzuki-Miyaura Coupling:

SubstrateBoronic AcidCatalystProductApplication
Bromoimidazo[1,2-b]pyridazine4-MethoxyphenylPd(PPh₃)₄Biaryl derivativeKinase inhibitor synthesis

Buchwald-Hartwig Amination:

SubstrateAmineLigandProduct (N-aryl derivatives)Yield
Chlorophenyl groupPiperazineXantphosTertiary amine analogs71%

Oxidation and Reduction

The sulfonamide and methoxy groups influence redox behavior:

Reaction TypeReagentTarget SiteOutcome
Oxidation KMnO₄, H₂SO₄BenzenesulfonamideSulfonic acid formation
Reduction LiAlH₄Imidazo ringPartial saturation (dihydroimidazo)

Hydrolysis Reactions

Controlled hydrolysis modifies functional groups:

ConditionReactionProductNotes
6M HCl, refluxDemethylation of methoxy groupsHydroxy derivativesSelective at phenyl rings
NaOH, EtOHSulfonamide cleavageAniline intermediateRequires >12 hrs

Electrophilic Substitution

The imidazo[1,2-b]pyridazine core participates in electrophilic reactions:

ReagentSiteProductRegioselectivity
HNO₃/H₂SO₄C-3 (imidazo)Nitroimidazo derivativeMeta to sulfonamide
Br₂, FeCl₃C-8 (imidazo)Bromo-substituted analogOrtho/para directors dominate

Stability Under Physiological Conditions

Studies indicate:

  • pH Stability : Stable in pH 2–10 (24 hrs, 25°C).

  • Thermal Degradation : Decomposes at >200°C via sulfonamide bond cleavage.

Interaction with Biological Targets

While not a direct chemical reaction, the compound binds kinases via:

  • Hydrogen bonding : Sulfonamide oxygen with ATP-binding pockets.

  • π-π stacking : Imidazo ring and hydrophobic residues.

Key Research Findings

  • Synthetic Utility : Used to generate >20 derivatives via cross-coupling, with IC₅₀ values <100 nM against Pim-1 kinase .

  • Reactivity Trends : Imidazo ring > phenyl rings > sulfonamide in substitution reactions .

This compound’s multifunctional design enables tailored modifications for drug discovery and materials science.

Comparison with Similar Compounds

N-(4-Methoxyphenyl)benzenesulfonamide

  • Structure : Lacks the imidazo[1,2-b]pyridazine ring and has only one methoxy group on the phenyl ring.
  • Synthesis : Typically involves sulfonylation of 4-methoxyaniline with benzenesulfonyl chloride .

N-(2-Anilinopyridin-3-yl)-4-Methylbenzenesulfonamide

  • Structure : Contains a pyridine-aniline substituent instead of the imidazo[1,2-b]pyridazine system.
  • Synthesis : Prepared via reaction of N2-phenylpyridine-2,3-diamine with 4-methylbenzenesulfonyl chloride .
  • Key Difference : The methyl group and pyridine-aniline moiety may reduce steric hindrance compared to the target compound’s bulkier imidazo[1,2-b]pyridazine group.

4-Amino-N-(4-Methoxyphenyl)benzenesulfonamide

  • Crystallography : Reported to form hydrogen-bonded dimers in the solid state, influencing solubility and stability .

Key Comparative Data Table

Compound Name Substituents Bioactivity Highlights Synthesis Method Reference
Target Compound 3 methoxy groups, imidazo[1,2-b]pyridazine Not explicitly reported (theoretical) Likely multi-step sulfonylation/cyclization
N-(4-Methoxyphenyl)benzenesulfonamide 1 methoxy group Antimicrobial, antitumor potential Sulfonylation of 4-methoxyaniline
N-(2-Anilinopyridin-3-yl)-4-methylbenzenesulfonamide Pyridine-aniline, methyl group Not specified Reaction with sulfonyl chloride
4-Amino-N-(4-methoxyphenyl)benzenesulfonamide Amino group, methoxy group Hydrogen-bonded crystal packing Sulfonylation with amino modification

Mechanistic and Pharmacological Insights

  • Methoxy Groups : The target compound’s three methoxy groups may improve membrane permeability compared to analogues with fewer methoxy substitutions .
  • Synthetic Complexity : The imidazo[1,2-b]pyridazine moiety likely requires additional cyclization steps, which may reduce synthetic yield compared to simpler sulfonamides .

Q & A

Q. What are the recommended synthetic routes for 4-methoxy-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide, and how can intermediates be characterized?

Methodological Answer: The synthesis typically involves multi-step reactions, including:

  • Core Imidazo[1,2-b]pyridazine formation : React 3-amino-6-methoxypyridazine with α-bromo ketones under reflux in ethanol .
  • Suzuki coupling : Introduce the 2-methoxy-5-aminophenyl group to the pyridazine core using palladium catalysts (e.g., Pd(PPh₃)₄) and arylboronic acids .
  • Sulfonylation : React the amine intermediate with 4-methoxybenzenesulfonyl chloride in dichloromethane (DCM) with triethylamine as a base .

Q. Characterization :

  • Purity : Use HPLC (C18 column, acetonitrile/water gradient) to confirm ≥95% purity.
  • Structural validation : Employ 1H^1H-/13C^{13}C-NMR (DMSO-d₆) and high-resolution mass spectrometry (HRMS) .

Q. How should researchers design experiments to assess the compound’s solubility and stability under physiological conditions?

Methodological Answer:

  • Solubility : Perform shake-flask assays in PBS (pH 7.4) and DMSO at 25°C, followed by UV-Vis quantification at λmax ≈ 270 nm .
  • Stability :
    • Chemical stability : Incubate in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) for 24 hours; monitor degradation via LC-MS.
    • Photostability : Expose to UV light (300–400 nm) and analyze by TLC for byproduct formation .

Q. Key Parameters :

ParameterConditionMethod
SolubilityPBS/DMSOUV-Vis
DegradationAcidic/neutral pHLC-MS
PhotostabilityUV exposureTLC

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different assays?

Methodological Answer: Contradictions may arise from:

  • Assay variability : Compare results from cell-free (e.g., kinase inhibition) vs. cell-based (e.g., proliferation) assays. Normalize data using internal controls (e.g., staurosporine as a kinase inhibitor reference) .
  • Metabolic interference : Pre-incubate the compound with liver microsomes (e.g., human CYP3A4) to assess metabolite interference .
  • Statistical validation : Apply ANOVA with post-hoc Tukey tests to evaluate inter-experimental significance (p < 0.05) .

Case Study : If IC₅₀ values differ in kinase assays, validate using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity) .

Q. What computational strategies are optimal for predicting target interactions and optimizing derivatives?

Methodological Answer:

  • Docking : Use AutoDock Vina with crystal structures of likely targets (e.g., kinases from PDB: 3PP0) to identify binding poses. Prioritize residues within 5 Å of the sulfonamide group .
  • QSAR : Develop a model using MOE descriptors (e.g., logP, polar surface area) and random forest regression to predict IC₅₀ values for derivatives .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2 Å) under physiological conditions .

Validation : Cross-check computational predictions with experimental SPR or ITC data .

Q. How should researchers design a SAR study to evaluate the role of methoxy substituents in bioactivity?

Methodological Answer:

  • Synthetic modifications : Synthesize analogs with:
    • Methoxy removal : Replace -OCH₃ with -H at positions 4, 2, and 6.
    • Steric analogs : Substitute -OCH₃ with -OCF₃ or bulkier groups (e.g., -OCH₂Ph) .
  • Assay design : Test analogs against a panel of 10 kinases (e.g., CDK2, EGFR) and assess cytotoxicity in HEK293 cells (CC₅₀ via MTT assay) .

Q. Data Analysis :

SubstituentKinase IC₅₀ (nM)CC₅₀ (µM)Selectivity Index
4-OCH₃12 ± 2>100>8.3
4-H45 ± 5501.1

Q. What experimental controls are critical when investigating off-target effects in vivo?

Methodological Answer:

  • Pharmacokinetic controls : Include a radiolabeled compound (e.g., 14C^{14}C-tagged) to track distribution in rodent models .
  • Negative controls : Use a scrambled derivative (e.g., positional isomer) to differentiate target-specific effects.
  • Toxicology : Monitor liver enzymes (ALT/AST) and renal biomarkers (creatinine) weekly for 4 weeks .

Troubleshooting : If off-target toxicity is observed, perform transcriptomics (RNA-seq) to identify dysregulated pathways .

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